molecular formula C19H16O B15375181 3-Benzhydrylphenol CAS No. 84868-54-2

3-Benzhydrylphenol

Cat. No.: B15375181
CAS No.: 84868-54-2
M. Wt: 260.3 g/mol
InChI Key: KSEPXCIDQMXYRW-UHFFFAOYSA-N
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Description

3-Benzhydrylphenol (IUPAC name: 3-(diphenylmethyl)phenol) is an aromatic compound featuring a phenol core substituted with a benzhydryl (diphenylmethyl) group at the para position. Its molecular formula is C₁₉H₁₆O, with a molecular weight of 260.33 g/mol. Structurally, it combines the acidic phenolic hydroxyl group with the sterically bulky benzhydryl moiety, which influences its physicochemical properties, such as solubility, reactivity, and biological activity .

Properties

CAS No.

84868-54-2

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

3-benzhydrylphenol

InChI

InChI=1S/C19H16O/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19-20H

InChI Key

KSEPXCIDQMXYRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Benzhydrylphenol with structurally or functionally related compounds, extrapolated from evidence on analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Acidity (pKa) Solubility Applications
This compound C₁₉H₁₆O 260.33 Phenol, benzhydryl ~10 (estimated) Low in water; soluble in organics Antioxidants, polymer stabilizers
3-Benzylphenol C₁₃H₁₂O 184.23 Phenol, benzyl ~10.2 Moderate in ethanol/ether Pharmaceuticals, fragrances
Diphenylmethanol C₁₃H₁₂O 184.23 Alcohol, diphenylmethyl ~16–18 (alcohol) Low in water; soluble in CHCl₃ Intermediate in organic synthesis
3-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Phenol, aldehyde ~8.3 Soluble in hot water Flavoring agents, dyes
Benzophenone C₁₃H₁₀O 182.22 Ketone, aromatic N/A Insoluble in water UV absorbers, photoinitiators

Key Observations:

Acidity: The phenolic –OH in this compound is more acidic (estimated pKa ~10) than the alcoholic –OH in diphenylmethanol (pKa ~16–18) due to resonance stabilization of the phenoxide ion. This contrasts with 3-Hydroxybenzaldehyde, where the electron-withdrawing aldehyde group further lowers its pKa to ~8.3 .

Solubility: The bulky benzhydryl group in this compound reduces water solubility compared to smaller analogs like 3-Hydroxybenzaldehyde. It is more soluble in organic solvents (e.g., ethanol, DCM), similar to benzophenone .

Reactivity: Unlike benzophenone, which undergoes photochemical reactions, this compound’s phenolic group makes it prone to oxidation, necessitating stabilization in industrial applications .

Synthetic Utility: 3-Benzylphenol and diphenylmethanol serve as intermediates in drug synthesis (e.g., antihistamines), while this compound’s steric bulk may limit its use in small-molecule therapeutics but enhance its role in polymer stabilization .

Research Findings and Limitations

  • Thermal Stability: While specific data on this compound is absent, benzophenone derivatives exhibit high thermal stability (decomposition >250°C), suggesting similar resilience for this compound in high-temperature applications .
  • Gaps in Evidence: No direct studies on this compound’s toxicity, pharmacokinetics, or environmental impact were found. Extrapolations from benzophenone (linked to endocrine disruption) suggest caution in handling .

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